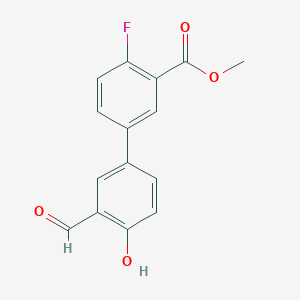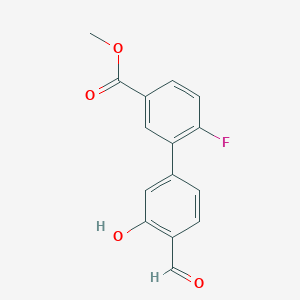
6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% (2-CEFP) is a compound that has been widely studied for its potential applications in pharmaceutical and biomedical research. It is a phenolic compound derived from the reaction of 2-chloro-4-ethoxyphenol and formic acid in an aqueous medium. 2-CEFP has been found to be a very useful compound for the synthesis of a variety of other compounds, as well as for its ability to act as a catalyst in various types of reactions. In addition, it has been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% has been studied extensively for its potential applications in pharmaceutical and biomedical research. It has been found to be a very useful compound for the synthesis of a variety of other compounds, as well as for its ability to act as a catalyst in various types of reactions. In addition, it has been studied for its potential applications in biochemistry and physiology.
In pharmaceutical research, 6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% has been used in the synthesis of a variety of drugs, such as anticonvulsants, antidepressants, and anti-inflammatory agents. It has also been used in the synthesis of a variety of other compounds, such as antibiotics, hormones, and vitamins.
In biomedical research, 6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% has been used in the study of cell signaling pathways, as well as in the development of new drugs and treatments for various diseases. It has also been used in the study of the structure and function of proteins and enzymes.
Wirkmechanismus
The mechanism of action of 6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% is not completely understood. However, it is believed that it acts as a catalyst in various types of reactions, such as the formation of new bonds between molecules. It is also thought to interact with certain proteins and enzymes in the body, which may be responsible for its potential applications in pharmaceutical and biomedical research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% are not completely understood. However, it has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules in the body. In addition, it has been found to have antioxidant properties and to have an inhibitory effect on the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% in laboratory experiments is its relative ease of synthesis. It can be synthesized quickly and easily with a few basic steps. In addition, it is relatively inexpensive and can be easily purified using a variety of methods.
However, there are some limitations to using 6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% in laboratory experiments. It is not very stable and can decompose over time. In addition, it is not very soluble in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
In the future, 6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% could be used in the development of new drugs and treatments for various diseases. It could also be used in the study of cell signaling pathways, as well as in the study of the structure and function of proteins and enzymes. In addition, it could be used in the synthesis of a variety of other compounds, such as antibiotics, hormones, and vitamins. Finally, it could be used in the development of new catalysts for various types of reactions.
Synthesemethoden
The synthesis of 6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% is relatively simple and can be done using a few basic steps. First, the 2-chloro-4-ethoxyphenol is reacted with formic acid in an aqueous medium. This reaction produces 6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% as a white crystalline solid. The reaction is typically done at room temperature and is complete within a few minutes. The 6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% can then be purified using a variety of methods, such as recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-2-19-11-6-7-12(14(16)8-11)13-5-3-4-10(9-17)15(13)18/h3-9,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKVYOMXZGPXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685326 | |
| Record name | 2'-Chloro-4'-ethoxy-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-4-ethoxyphenyl)-2-formylphenol | |
CAS RN |
1261895-35-5 | |
| Record name | 2'-Chloro-4'-ethoxy-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)
